N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide
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Overview
Description
This compound is a derivative of pyrazine . Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Synthesis Analysis
Pyrazine derivatives have been synthesized and evaluated for their various biological activities . In recent years, numerous advancements have taken place to explore their synthetic pathways . For instance, N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by a certain method in 81% yield .Molecular Structure Analysis
The molecule contains a total of 48 bonds. There are 28 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing a variety of compounds related to N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide, focusing on their structural and chemical properties. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Evaluation and Potential Anticancer Activity
The exploration of compounds structurally related to this compound for their biological activities has been a significant area of interest. Zaki et al. (2020) synthesized a series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines and evaluated them for antimicrobial and anticancer activities, showcasing the therapeutic potential of these compounds (Zaki, Abdul-Malik, Saber, Radwan, & El-Dean, 2020).
Antimicrobial and Antitumor Activities
Compounds derived from or related to this compound have been studied for their potential antimicrobial and antitumor activities. For instance, Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, contributing to the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Future Directions
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
It is known that pyrazine derivatives interact with their targets to exert their effects . The exact interaction would depend on the specific target and the functional groups present in the compound.
Biochemical Pathways
Pyrazine derivatives are known to affect various biochemical pathways depending on their specific targets . The exact pathways would depend on the specific target and the functional groups present in the compound.
Pharmacokinetics
In silico studies suggest that the target compounds have favorable adme properties . The exact properties would depend on the specific structure and functional groups present in the compound.
Result of Action
It is known that pyrazine derivatives can have various effects at the molecular and cellular level depending on their specific targets . The exact effects would depend on the specific target and the functional groups present in the compound.
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-11-17(25-14-3-5-15(28-2)6-4-14)26-19(24-13)23-10-9-22-18(27)16-12-20-7-8-21-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,27)(H2,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJIMYVGRYIBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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